Compound Description: This group of compounds share a 1H-pyrazole-3-carboxamide core and feature various heterocyclic substituents at the 4-amino position. These compounds were designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a promising target for acute myeloid leukemia (AML) treatment []. One notable compound in this series, 8t, exhibited superior activity against FLT3 (IC50: 0.089 nM) compared to the reference compound FN-1501 (FLT3 IC50: 2.33 nM) [].
Compound Description: FN-1501 is a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs), demonstrating significant antiproliferative activity against MV4-11 acute myeloid leukemia cells (IC50: 0.008 μM) []. FN-1501 effectively suppresses retinoblastoma phosphorylation, along with FLT3, ERK, AKT, and STAT5, and induces apoptosis in these cells []. It shows a favorable safety profile in mice (LD50: 186 mg/kg) compared to another FLT3 inhibitor, AT7519 (LD50: 32 mg/kg) [].
Compound Description: SR144528 is a highly potent cannabinoid CB2 receptor antagonist with subnanomolar affinity []. Studies have indicated that the amide functional group and aromatic stacking interactions in the TMH5/6 aromatic cluster of CB2 are crucial for its binding affinity and efficacy []. Modifications that increase positive electrostatic potential near the fenchyl and aromatic rings have been found to enhance the efficacy of analogous compounds [].
Compound Description: This compound represents a potent and selective inhibitor of Factor XIa (FXIa), a serine protease involved in the coagulation cascade []. Its development stemmed from the optimization of an imidazole-based macrocyclic series, focusing on replacing the imidazole scaffold and designing new P1 groups []. This compound exhibits promising oral bioavailability and antithrombotic efficacy in preclinical models [].
Compound Description: This compound is a vital precursor in the synthesis of Isobutyl Sildenafil []. It is prepared with a 37.4% yield by condensing 4-amino-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide with 2-ethoxy-5-(4-methyl-1-piperazinesulfonyl)benzoyl chloride [].
Compound Description: 3,5-AB-CHMFUPPYCA was identified as a 'research chemical' initially mislabeled as AZ-037, a synthetic cannabinoid []. It features a pyrazole core, potentially replacing the indazole ring commonly found in synthetic cannabinoids of the PINACA, FUBINACA, and CHMINACA series []. The compound's pharmacological activities remain unexplored.
Compound Description: APC is a corrosion inhibitor for mild steel in sulfuric acid solutions []. Studies indicate that its inhibition efficiency increases with higher concentrations and follows Langmuir's adsorption isotherm on mild steel surfaces []. APC exhibits mixed-type inhibitor behavior and increases the charge transfer resistance of mild steel in acidic environments [].
Compound Description: This compound was unexpectedly synthesized from the ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide in sulfuric acid []. It displays antimicrobial activity against Listeria monocytogenes and Escherichia coli comparable to ampicillin and vancomycin [].
Compound Description: This compound demonstrates significant inhibitory activity against the proliferation of several cancer cell lines []. It is synthesized through a multistep process, ultimately involving the condensation of dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [].
Compound Description: This series of compounds was developed as selective inhibitors of Interleukin-1 receptor associated kinase 4 (IRAK4) []. Structural modifications at the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring were explored to improve potency, kinase selectivity, and pharmacokinetic properties, leading to orally bioavailable inhibitors [].
Compound Description: This compound is a highly potent and selective Janus kinase 1 (JAK1) inhibitor with a favorable pharmacokinetic profile, making it suitable for clinical evaluation []. It was developed through a medicinal chemistry strategy focused on optimizing ligand efficiency, lowering human Clint, and increasing intrinsic potency, bioavailability, and solubility []. Structural information was crucial in guiding the design towards improved JAK1 selectivity by exploiting a key amino acid difference between JAK1 and JAK2 [].
Compound Description: NTRC-739 is a selective antagonist for the neurotensin receptor type 2 (NTS2) []. This compound was identified while investigating analogs of SR48692, aiming to discover novel nonpeptide compounds with selectivity towards NTS2 []. The discovery of NTRC-739 was facilitated using a FLIPR calcium assay in CHO cells expressing rat NTS2 [].
Compound Description: This compound is synthesized by reacting (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride []. Its structure features a planar pyrazole ring perpendicular to the benzene ring []. Intramolecular hydrogen bonds, specifically C—H⋯O, N—H⋯O, and N—H⋯Cl, stabilize its conformation [].
Compound Description: NTRC-844 is a selective antagonist for the rat neurotensin receptor type 2 (NTS2), exhibiting efficacy in in vivo models []. Notably, its characterization as an antagonist in the NTS2 FLIPR assay, based on calcium mobilization, did not directly translate to its in vivo analgesic activity in the thermal tail-flick model, suggesting alternative signaling pathways [].
Compound Description: This compound, synthesized by reacting an appropriate precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrates both fungicidal and plant growth regulation properties []. Its structure has been confirmed using X-ray diffraction, revealing a monoclinic crystal system and the P21/c space group [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.